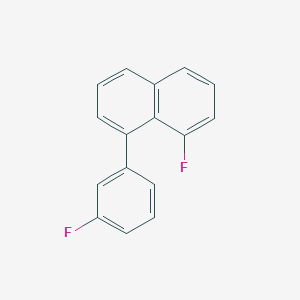

1-Fluoro-8-(3-fluorophenyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H10F2 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

1-fluoro-8-(3-fluorophenyl)naphthalene |

InChI |

InChI=1S/C16H10F2/c17-13-7-1-6-12(10-13)14-8-2-4-11-5-3-9-15(18)16(11)14/h1-10H |

InChI Key |

BUVNOOYAMVHZFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC(=CC=C3)F)C(=CC=C2)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Fluorinated Naphthalene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organofluorine compounds. The presence of the NMR-active ¹⁹F nucleus, along with ¹H and ¹³C, provides a wealth of information regarding the molecular framework, connectivity, and spatial arrangement of atoms. nih.gov

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule.

¹H NMR: In a compound like 1-Fluoro-8-(3-fluorophenyl)naphthalene, the proton signals would appear in the aromatic region. The chemical shifts and multiplicity of these signals are influenced by the electronic effects of the fluorine substituents and the steric interactions between the naphthalene (B1677914) and phenyl rings. For instance, in the related compound 1-fluoronaphthalene (B124137), the proton adjacent to the fluorine-bearing carbon shows a characteristic coupling to the fluorine atom. chemicalbook.com The protons at the peri-position (like H-8 in 1-fluoronaphthalene) are also significantly affected.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine exhibit large one-bond carbon-fluorine coupling constants (¹JCF). Carbons that are two, three, or even more bonds away can also show smaller ⁿJCF couplings, which are crucial for assigning the carbon signals and confirming the substitution pattern. nih.gov

Table 1: Representative ¹H NMR Data for 1-Fluoronaphthalene in CDCl₃ chemicalbook.com

| Assign. | Shift (ppm) | Observed Couplings (Hz) |

|---|---|---|

| A | 8.09 | |

| B | 7.80 | |

| C | 7.564 | J(C,G) = 8.3 |

| G | 7.331 | J(F-19,G) = 5.4, J(G,J)= 7.7 |

| J | 7.103 | J(F-19,J) = 10.7 |

Note: Assignments A, B, C, G, J correspond to specific protons in the 1-fluoronaphthalene molecule as designated in the source.

¹⁹F NMR is a highly sensitive and powerful technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govnih.gov It offers a wide range of chemical shifts, which minimizes signal overlap and provides detailed information about the local electronic environment of each fluorine atom. thermofisher.com

The chemical shifts of the two fluorine atoms in this compound would provide distinct signals, reflecting their different chemical environments. The fluorine atom on the naphthalene ring (F-1) would have a different chemical shift from the fluorine on the phenyl ring (F-3'). These shifts are sensitive to substituent effects, ring currents, and steric compression. By comparing these shifts to known values for similar fluorinated aromatic compounds, the substitution pattern can be confirmed. nih.gov

Spin-spin coupling provides through-bond and through-space connectivity information, which is invaluable for structure determination.

¹⁹F-¹⁹F Coupling: In molecules with multiple fluorine atoms, ¹⁹F-¹⁹F coupling can be observed. In the target molecule, a through-space coupling between the F-1 on the naphthalene ring and the F-3' on the phenyl ring might be observed, depending on the conformational preference and the proximity of the two fluorine atoms. Through-space couplings are common in sterically congested molecules like 1,8-disubstituted naphthalenes. researchgate.net

¹⁹F-¹H Coupling: Fluorine couples to nearby protons, typically over two to five bonds. The magnitude of the coupling constant (JFH) depends on the number of intervening bonds and the dihedral angle. For example, a three-bond coupling (³JFH) is observed between fluorine and an ortho-proton, while smaller four- and five-bond couplings (⁴JFH and ⁵JFH) can be seen with meta- and para-protons, respectively. chemicalbook.com

¹⁹F-¹³C Coupling: Fluorine couples to carbon atoms over one or more bonds. The one-bond coupling (¹JCF) is typically large (200-300 Hz), while two-, three-, and four-bond couplings are progressively smaller but still provide crucial information for assigning the ¹³C NMR spectrum. nih.gov

Two-dimensional (2D) NMR experiments are essential for unraveling the complex spin systems in polyfluorinated aromatic compounds.

¹⁹F-¹H HETCOR (Heteronuclear Correlation Spectroscopy): This experiment establishes correlations between fluorine and proton nuclei that are coupled to each other. It is a powerful tool for unambiguously assigning proton resonances that are coupled to fluorine. For this compound, this technique would show cross-peaks between F-1 and its neighboring protons on the naphthalene ring, and between F-3' and its adjacent protons on the phenyl ring. This helps to definitively link the ¹⁹F signals to specific parts of the molecule's hydrogen framework. Other advanced techniques like ¹⁹F-¹³C HSQC and HMBC provide similar correlations to the carbon framework. nih.gov

19F NMR Spectroscopy for Fluorine-Containing Molecules

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and confirming the molecular formula of a compound.

For this compound (C₁₆H₁₀F₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass. The theoretical monoisotopic mass can be calculated with high precision. The experimental measurement of this exact mass by HRMS allows for the unambiguous confirmation of the elemental composition, C₁₆H₁₀F₂.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the integer mass of the molecule. For example, the related compound 1-fluoronaphthalene (C₁₀H₇F) shows a strong molecular ion peak at m/z 146, confirming its molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, revealing stable fragments that can be used to further support the proposed structure.

Table 2: Calculated Mass Data for Target Compound

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

C-F Stretching Vibrations: Strong absorption bands characteristic of the carbon-fluorine bonds on both the naphthalene and phenyl rings. The precise wavenumber of these bands would be influenced by their position on the aromatic systems.

Aromatic C-H Stretching: Vibrations occurring at wavenumbers typical for aromatic compounds.

Aromatic C=C Stretching: A series of bands corresponding to the stretching of the carbon-carbon double bonds within the naphthalene and phenyl rings.

Naphthalene Ring Vibrations: Characteristic skeletal vibrations of the fused ring system.

Without the actual spectrum, a data table of vibrational frequencies and their assignments cannot be generated.

X-ray Crystallography for Solid-State Structural Determination

The determination of the three-dimensional structure of this compound in the solid state necessitates X-ray crystallographic analysis of a single crystal of the compound. Such a study would provide precise data on bond lengths, bond angles, and torsion angles.

Analysis of Molecular Conformation and Crystal Packing

Crystallographic data would be essential to describe the molecule's conformation, particularly the dihedral angle between the naphthalene and the 3-fluorophenyl ring systems. This angle is a critical feature of biaryl compounds. Furthermore, understanding how individual molecules arrange themselves in the crystal lattice (crystal packing) would depend on this data. A data table summarizing key crystallographic parameters (e.g., crystal system, space group, unit cell dimensions) cannot be created without an experimental crystal structure determination.

Elucidation of Intra- and Intermolecular Non-Covalent Interactions

The analysis of the crystal structure would allow for the identification and characterization of non-covalent interactions that stabilize the crystal packing. These interactions could include:

π-π Stacking: Potential stacking interactions between the aromatic rings of adjacent molecules.

Hydrogen Bonding: Weak C-H···F hydrogen bonds could play a significant role in the crystal packing.

A data table detailing the geometry of these potential non-covalent interactions (e.g., distances and angles) is contingent on the availability of crystallographic data.

Theoretical and Computational Chemistry Studies of 1 Fluoro 8 3 Fluorophenyl Naphthalene

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are central to modeling the properties of 1-Fluoro-8-(3-fluorophenyl)naphthalene. These methods allow for a detailed examination of the molecule's electronic structure and the prediction of its behavior and characteristics from first principles.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for aromatic systems. DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and various molecular properties of this compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

For this compound, DFT calculations are employed to compute the energies and visualize the spatial distribution of these orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich naphthalene (B1677914) core, which acts as the principal π-system. The LUMO, conversely, would likely be distributed across both the naphthalene and the 3-fluorophenyl rings. The presence of electronegative fluorine atoms tends to lower the energies of both orbitals. The HOMO-LUMO gap is a crucial parameter for predicting the molecule's electronic transitions and potential applications in materials science.

Table 1: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

DFT calculations provide a detailed map of the electron density distribution throughout the this compound molecule. This analysis reveals how the electronic charge is shared among the atoms, highlighting regions that are electron-rich or electron-poor. The high electronegativity of the fluorine atoms results in a significant polarization of the C-F bonds.

Charge analysis methods, such as Natural Bond Orbital (NBO) or Mulliken population analysis, can be used to assign partial atomic charges. These calculations would quantify the electron-withdrawing effect of the fluorine atoms, showing a buildup of negative charge on the fluorine atoms and a corresponding positive charge on the carbon atoms to which they are bonded. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and its electrostatic potential.

Due to severe steric hindrance between the substituents at the peri-positions (1 and 8) of the naphthalene core, this compound is not planar. The rotation around the single bond connecting the naphthalene and the phenyl ring is highly restricted, leading to the existence of stable rotational isomers, or atropisomers. bohrium.comresearchgate.net

Computational energy minimization studies are essential to explore the conformational landscape of this molecule. These calculations can identify the stable conformers, such as the syn and anti rotamers, which differ in the relative orientation of the fluorine substituent on the naphthalene ring and the fluorophenyl group. DFT calculations can determine the relative energies of these conformers and the height of the energy barrier for their interconversion. bohrium.comnih.gov This rotational barrier is a critical characteristic of 1,8-disubstituted naphthalenes and dictates whether the individual atropisomers can be isolated at room temperature. researchgate.net

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. For fluorinated compounds, the theoretical prediction of ¹⁹F NMR chemical shifts is particularly useful for structural elucidation. nih.gov

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for the fluorine nuclei. These values can then be converted into chemical shifts by referencing them against a standard compound, such as CFCl₃. nih.govnih.gov This technique allows for the prediction of two distinct signals in the ¹⁹F NMR spectrum of this compound, corresponding to the fluorine atom on the naphthalene core and the one on the phenyl ring. The accuracy of these predictions can be enhanced by applying empirical scaling factors. nih.gov

Table 2: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Position | Predicted Chemical Shift (ppm, vs. CFCl₃) |

|---|---|

| F at C1 (Naphthalene) | -118.5 |

| F at C3' (Phenyl) | -112.0 |

Density Functional Theory (DFT) Calculations for Electronic Structure

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling can provide profound insights into dynamic processes and reaction mechanisms. For this compound, a key mechanistic question that can be addressed computationally is the pathway of atropisomeric interconversion.

By mapping the potential energy surface along the rotational coordinate of the naphthalene-phenyl C-C bond, computational models can locate the transition state structure for the syn-anti isomerization. The calculation of the activation energy for this process provides a direct measure of the conformational stability of the atropisomers. nih.gov This information is crucial for understanding the molecule's dynamic behavior and for designing derivatives with tailored rotational barriers for applications such as molecular switches. bohrium.com Furthermore, should this molecule be used as a reactant or ligand, DFT could be employed to model reaction pathways, elucidate transition states, and calculate reaction energetics, thereby providing a detailed mechanistic understanding of its chemical behavior.

Elucidation of Reaction Pathways and Transition States

A computational study on this compound would be necessary to elucidate its potential reaction pathways and identify the corresponding transition states. This type of analysis involves mapping the potential energy surface of a reaction to find the lowest energy path from reactants to products. The transition state, representing the highest energy point along this path, is crucial for determining the reaction's feasibility and rate. However, no such studies have been published for this specific compound.

Regioselectivity and Stereoselectivity Prediction

Predicting the regioselectivity and stereoselectivity of reactions involving this compound would also rely on computational modeling. By comparing the activation energies of different possible reaction pathways, chemists can predict which isomers are most likely to form. For instance, in electrophilic aromatic substitution, calculations can determine whether an incoming electrophile would preferentially add to the naphthalene or the phenyl ring, and at which specific position. No predictive studies concerning the regioselectivity or stereoselectivity of this compound are currently available.

Quantitative Structure-Property Relationships (QSPR) through Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) studies use computational descriptors to correlate a molecule's structure with its physical, chemical, or biological properties. nih.gov These descriptors can be electronic (like orbital energies), topological (based on the connectivity of atoms), or geometric (related to the molecule's 3D shape). A QSPR model for a series of related naphthalene derivatives could potentially predict properties of this compound. However, no QSPR studies that specifically include this compound have been found.

Hammett-type Constants and Substituent Effect Stabilization Energy (SESE)

The Hammett equation is a well-established tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgscispace.com It relates reaction rates and equilibrium constants through substituent constants (σ) and a reaction constant (ρ). wikipedia.org While Hammett constants for various substituents on benzene (B151609) and naphthalene rings are known, specific values for the complex substituent groups present in this compound have not been determined.

Substituent Effect Stabilization Energy (SESE) is a computational method used to quantify the energetic effect of a substituent on a molecule. It is calculated as the energy change of an isodesmic reaction, which is a hypothetical reaction where the number and type of chemical bonds are conserved. SESE values can provide insight into the electronic effects of substituents, but no SESE calculations for this compound have been reported in the literature.

Reactivity and Reaction Mechanisms of 1 Fluoro 8 3 Fluorophenyl Naphthalene Analogues

Electrophilic Aromatic Substitution (EAS) and Regioselectivity

Electrophilic aromatic substitution (EAS) on naphthalene (B1677914) is generally more facile than on benzene (B151609), a consequence of the lower delocalization energy of the fused ring system. libretexts.org In unsubstituted naphthalene, electrophilic attack preferentially occurs at the C1 (α) position over the C2 (β) position. This preference is attributed to the greater stability of the resulting carbocation intermediate (Wheland intermediate), which can be stabilized by resonance structures that keep one of the rings fully aromatic. libretexts.orgwordpress.com

In analogues of 1-fluoro-8-(3-fluorophenyl)naphthalene, the regioselectivity of EAS is significantly influenced by the existing substituents. The fluorine atom at the C1 position is an ortho-, para-directing deactivator. Its strong inductive electron-withdrawing effect (-I) deactivates the ring towards electrophilic attack, while its lone pairs can donate electron density through resonance (+M), directing incoming electrophiles to the ortho (C2) and para (C4) positions. researchgate.net However, the bulky 8-(3-fluorophenyl) group introduces considerable steric hindrance around the peri-positions (C2 and C7), which would likely disfavor substitution at the C2 position. Therefore, electrophilic attack is most probable at the C4 position.

The 3-fluorophenyl group at C8 also influences the reactivity of the second aromatic ring, though its effect on the naphthalene core is primarily steric. The fluorine atom on this phenyl ring is also an ortho-, para-director, meaning electrophilic attack on this ring would likely occur at positions ortho or para to the fluorine atom, subject to the steric constraints imposed by the naphthalene moiety.

The regioselectivity of EAS reactions is a result of the balance between the stability of the Wheland intermediate and steric effects. For monosubstituted arenes, reactions with electron-donating substituents typically show selectivity for ortho- and para-substituted products due to better stabilization of the cationic charge in the Wheland intermediate. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on a 1-Fluoro-8-arylnaphthalene Analogue

| Position on Naphthalene Core | Electronic Influence of C1-Fluorine | Steric Hindrance from C8-Aryl Group | Predicted Outcome |

|---|---|---|---|

| C2 | Ortho-directing (Activating) | High | Substitution disfavored |

| C3 | Meta-directing (Deactivating) | Moderate | Substitution unlikely |

| C4 | Para-directing (Activating) | Low | Major product |

| C5 | --- | Moderate | Minor product possible |

| C6 | --- | Low | Minor product possible |

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Naphthalene Cores

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroarenes. nih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com The high electronegativity of fluorine makes it an excellent activating group for SNAr and, counterintuitively, a good leaving group in this specific reaction mechanism. masterorganicchemistry.comstackexchange.com The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent loss of the leaving group. masterorganicchemistry.comstackexchange.com

In analogues of this compound, the naphthalene core is activated towards SNAr by the C1-fluorine atom. Nucleophilic attack would be expected at the carbon bearing the fluorine (C1), leading to its displacement. The presence of other electron-withdrawing substituents on the naphthalene ring system would further enhance the rate of substitution. The reaction generally proceeds under basic conditions, with common nucleophiles including alkoxides, amines, and thiolates. nih.govresearchgate.net

The mechanism of SNAr can be either a two-step process involving a distinct Meisenheimer intermediate or a concerted process (cSNAr), depending on the nucleophile and the substrate. nih.govimperial.ac.uk For highly electron-deficient arenes, the stepwise mechanism is common. The stability of the intermediate is paramount, and the fluorine atom's strong inductive effect is crucial for lowering the activation energy of the initial addition step. stackexchange.com

Palladium-Catalyzed C-H Functionalization and Cross-Dehydrogenative Coupling (CDC)

Palladium-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex aromatic compounds. nih.govresearchgate.net In naphthalene derivatives, directing groups are often employed to control the regioselectivity of the C-H activation step. For instance, an amide group at the C1 position can direct palladium catalysts to functionalize the C8-H bond with high selectivity. researchgate.netnih.gov

For analogues of this compound, direct C-H functionalization would likely target the remaining C-H bonds on the naphthalene core (positions 2, 3, 4, 5, 6, and 7) or the C-H bonds on the fluorophenyl ring. The inherent reactivity of these positions and the directing ability of the existing substituents would govern the outcome. The C1-fluoro and C8-aryl groups lack strong directing capabilities for this type of transformation, making predictable, selective functionalization challenging without the introduction of an additional directing group.

Cross-dehydrogenative coupling (CDC) is a type of reaction that forms a C-C bond through the formal removal of two hydrogen atoms from two different C-H bonds. researchgate.net This approach is highly atom-economical. Intramolecular CDC reactions have been used to synthesize 1-arylnaphthalenes. researchgate.net An analogue of this compound could potentially undergo further C-H functionalization or CDC reactions, for example, coupling with another arene at one of the vacant positions on the naphthalene ring, though regioselectivity would be a significant challenge.

Intramolecular Chemical Transformations and Rearrangements

The rigid, sterically crowded environment of 1,8-disubstituted naphthalenes can facilitate unique intramolecular transformations and rearrangements. The proximity of the substituents at the C1 and C8 positions can lead to cyclization reactions if appropriate functional groups are present.

Photocyclization is a common intramolecular transformation for creating polycyclic aromatic hydrocarbons (PAHs). For instance, 1,2-diarylfluoroethenes can be converted to fluorinated PAHs through oxidative photocyclization. nih.govacs.org While this compound itself is already aromatic, derivatives with appropriate unsaturated side chains could potentially undergo intramolecular cyclization to form larger, more complex fluorinated aromatic systems. For example, if the phenyl group at C8 were replaced with a styryl group, photocyclization could lead to a fluorinated benzo[ghi]fluoranthene (B49607) derivative.

Rearrangements involving the migration of substituents are also possible, particularly under thermal or photochemical conditions, although such reactions are less common for simple aryl-substituted naphthalenes. The stability of the aromatic system generally disfavors rearrangements that would disrupt the π-system.

Oxidative Aromatization Reactions in Fluorinated Heterocycles

Analogues of this compound can be seen as building blocks for the synthesis of larger fluorinated polycyclic aromatic hydrocarbons (F-PAHs). researchgate.net Oxidative aromatization, often the final step in the synthesis of PAHs, involves the removal of hydrogen atoms from a hydroaromatic precursor to form the fully conjugated aromatic system.

For example, a partially hydrogenated precursor containing the this compound core could undergo dehydrogenation to yield a larger F-PAH. This process is often accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or through catalytic methods. The atmospheric oxidation of naphthalene by OH radicals is a known pathway for the formation of oxygenated compounds, highlighting the susceptibility of the naphthalene core to oxidation under certain conditions. copernicus.orgcopernicus.org

The synthesis of F-PAHs is of significant interest due to their unique electronic properties. oup.com Methods such as the Friedel-Crafts cyclization of fluoroalkenes and the Mallory reaction of stilbene (B7821643) derivatives are employed to construct the core structures, which are then aromatized. oup.commdpi.com

Aromatic Carbon-Fluorine Bond Activation Studies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge. mdpi.com However, the selective cleavage and functionalization of C-F bonds is a highly desirable transformation for the synthesis of complex fluorinated molecules. mdpi.com

C-F bond activation can be achieved using various reagents, including transition metal complexes, main group metals, and metalloenzymes. nih.govrsc.orgrsc.org The activation is often more thermodynamically favorable than C-H activation due to the formation of a very stable metal-fluoride bond, which provides a strong driving force. rsc.org

In analogues of this compound, there are two types of C-F bonds: one on the naphthalene ring (an aryl-F bond) and one on the phenyl ring. The reactivity of these bonds towards activation would depend on the specific reaction conditions and the catalyst employed. For instance, transition metal complexes can activate C-F bonds via oxidative addition. rsc.org The electronic environment of the C-F bond is critical; electron-deficient aromatic rings are generally more susceptible to C-F activation. The fluorine at the C1 position of the naphthalene ring is on a relatively electron-rich system compared to, for example, hexafluorobenzene, which might make its activation more challenging without specific directing effects. Studies on fluorinated naphthalenes have shown that C-F activation is a viable pathway for further functionalization. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Benzene |

| Hexafluorobenzene |

Advanced Applications in Materials Science and Organic Electronic Devices

Integration of Fluorinated Naphthalenes in Organic Semiconductors

The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, making them attractive candidates for organic semiconductors. Fluorination tends to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve air stability and facilitate electron injection and transport in electronic devices.

Development for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

Naphthalene-based fluorophores are utilized in the development of materials for light-emitting diodes. The photophysical properties of naphthalene (B1677914) derivatives are highly dependent on the nature and position of substituents on the naphthalene ring. While unsubstituted naphthalene has poor fluorescence, the introduction of donor and acceptor groups can significantly enhance fluorescence through an intramolecular charge transfer (ICT) mechanism.

Design of n-Type Organic Field-Effect Transistors (OFETs)

There is a significant challenge in developing stable, high-performance n-type organic semiconductors for Organic Field-Effect Transistors (OFETs) that can operate under ambient conditions. Naphthalene tetracarboxylic diimides (NDIs) are a class of compounds that have been functionalized with fluorine-containing groups to create n-type materials. These materials often exhibit high decomposition temperatures and low LUMO energy levels, which contribute to air-stable electron transport. OFETs fabricated with such fluorinated NDI derivatives have demonstrated promising electron mobility and high on/off ratios when measured in air. The fluorinated substituents can play a crucial role in optimizing the molecular arrangement and, consequently, the device performance.

Utility as Molecular Probes and Sensory Materials

The unique photophysical properties of naphthalene derivatives make them excellent candidates for use as molecular probes and in sensory materials. Their fluorescence can be sensitive to the local environment, allowing for the detection of various analytes.

Naphthalene Derivatives in Fluorescence-Based Sensing

Naphthalene-based fluorophores are widely used in fluorescent sensors. The fluorescence spectrum, quantum yield, and lifetime of these molecules can change significantly in response to solvent polarity or upon binding to a substrate. This sensitivity allows for the design of chemosensors for detecting specific cations and anions. For example, naphthalene derivatives incorporating a urea (B33335) group have been shown to be selective fluorescent and chromogenic chemosensors for the fluoride (B91410) ion.

Advanced Probes for Studying Substituent Effects in Aromatic Systems

Molecules containing fluorine atoms are valuable as probes for investigating substituent effects in aromatic systems. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect. This property, combined with the rigid naphthalene framework, allows for systematic studies of how different substituents influence the electronic properties of the molecule. Theoretical methods, such as Density Functional Theory (DFT), have been applied to poly(CF3)-substituted naphthalene derivatives to study changes in their electronic properties upon the introduction of various substituents. These studies have shown that such compounds can be highly sensitive molecular probes for quantifying substituent effects. wikipedia.org

Application in High-Performance Polymeric Materials

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Routes for Complex Fluorinated Naphthalene (B1677914) Structures

The synthesis of asymmetrically substituted naphthalenes like 1-Fluoro-8-(3-fluorophenyl)naphthalene presents considerable challenges. Current methodologies often involve multi-step processes with limitations in yield and regioselectivity. Future research will likely focus on the development of more direct and efficient synthetic strategies.

One promising avenue is the refinement of cross-coupling reactions. While Suzuki and Stille couplings are established methods for forming aryl-aryl bonds, the development of catalysts with higher efficacy and selectivity for fluorinated substrates is an ongoing pursuit. For instance, advancements in palladium catalysis could enable the direct and regioselective coupling of a fluorinated naphthalene precursor with a fluorinated phenylboronic acid or organostannane derivative. A plausible synthetic approach could involve the diazotization of 1-aminonaphthalene to introduce the fluorine at the 1-position, followed by a transition metal-catalyzed C-H activation and arylation at the 8-position with a 3-fluorophenyl partner. google.comgoogle.com

| Potential Synthetic Strategy | Key Features |

| Advanced Suzuki/Stille Coupling | Development of specialized catalysts for fluorinated substrates to improve yield and selectivity. |

| C-H Activation/Arylation | Direct functionalization of the naphthalene core, reducing the number of synthetic steps. |

| Late-Stage Fluorination | Introduction of fluorine in the final stages of synthesis, offering greater flexibility and access to diverse analogues. |

Development of Advanced Computational Models for Precise Property Prediction and Mechanistic Understanding

Computational chemistry is an indispensable tool in the design and analysis of novel fluorinated compounds. Density Functional Theory (DFT) calculations have been successfully employed to investigate the electronic and structural properties of substituted naphthalenes. nih.gov Future efforts will likely focus on the development of more sophisticated and predictive computational models.

These advanced models could more accurately predict key properties such as HOMO-LUMO energy gaps, which are crucial for applications in organic electronics. nih.gov For a molecule like this compound, computational studies could elucidate the influence of the specific substitution pattern on its electronic behavior, including charge transport properties. researchgate.net Moreover, these models can be used to understand the rotational barriers and conformational preferences of the biaryl system, which can impact its solid-state packing and ultimately its performance in devices. nih.gov

Machine learning and artificial intelligence are also poised to play a significant role. By training algorithms on large datasets of known fluorinated compounds, it may become possible to rapidly screen virtual libraries of novel naphthalene derivatives and identify candidates with desired properties, thereby accelerating the discovery process.

Innovative Design of Fluorinated Naphthalene Architectures for Emerging Technologies

The unique electronic properties of fluorinated aromatic compounds make them prime candidates for a variety of emerging technologies. researchgate.net The introduction of fluorine can enhance the stability and performance of organic semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. tuni.fifluorobenzene.ltdtechnologypublisher.com

For this compound, the specific arrangement of the fluorine atoms and the phenyl group could lead to desirable intermolecular interactions, such as arene-perfluoroarene interactions, which can influence the molecular packing in the solid state and enhance charge carrier mobility. beilstein-journals.org Future research will involve the systematic design and synthesis of a library of related compounds to establish structure-property relationships. For example, altering the position of the fluorine on the phenyl ring or introducing additional substituents could fine-tune the electronic properties for specific applications.

Another exciting prospect is the use of fluorinated naphthalenes as building blocks for larger, more complex systems, such as fluorinated analogues of graphene or other two-dimensional materials. researchgate.netnih.govmdpi.comaps.orgresearchgate.net These novel materials could exhibit unprecedented electronic and optical properties with potential applications in next-generation electronics and photonics.

| Emerging Technology | Potential Role of this compound |

| Organic Electronics (OLEDs, OFETs) | As a stable and efficient semiconductor material with tunable electronic properties. |

| Organic Solar Cells | As a component in the active layer to enhance charge separation and transport. |

| Fluorinated Graphene Analogues | As a molecular building block for the bottom-up synthesis of novel 2D materials. |

Interdisciplinary Collaborations in Fluorinated Aromatic Chemistry and Materials Science

The continued advancement in the field of fluorinated aromatic compounds will necessitate strong collaborations across various scientific disciplines. Synthetic organic chemists will be tasked with developing novel and efficient routes to these complex molecules. In parallel, computational chemists will provide theoretical insights to guide the design of new materials with targeted properties.

Materials scientists and physicists will then be responsible for fabricating and characterizing devices incorporating these new compounds, providing crucial feedback to the synthetic and computational chemists. This iterative cycle of design, synthesis, and testing is essential for accelerating the development of new technologies based on fluorinated naphthalene architectures. Furthermore, collaborations with biologists and medicinal chemists could uncover potential applications in areas such as bioimaging and drug discovery, given the prevalence of fluorinated compounds in pharmaceuticals.

Q & A

Q. How can the molecular structure of 1-Fluoro-8-(3-fluorophenyl)naphthalene be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): NMR identifies fluorine substitution patterns, while NMR resolves aromatic proton environments. Chemical shifts are compared to computational predictions or analogous fluorinated naphthalenes .

- X-ray Crystallography: Single-crystal analysis using programs like SHELXL (part of the SHELX suite) refines bond lengths, angles, and torsion angles. SHELX is robust for small-molecule refinement and handles fluorinated aromatic systems effectively .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., ) by matching the observed molecular ion with theoretical values .

Q. What synthetic routes are available for this compound, and how are yields optimized?

Methodological Answer: Synthesis typically involves cross-coupling or electrophilic substitution:

- Suzuki-Miyaura Coupling: A fluorophenylboronic acid reacts with 1-fluoro-8-bromonaphthalene under palladium catalysis. Optimize yields by controlling ligand choice (e.g., SPhos), solvent (THF/toluene), and temperature (80–100°C) .

- Direct Fluorination: Electrophilic fluorination of 8-(3-fluorophenyl)naphthalene using Selectfluor® in acetonitrile. Monitor reaction progress via TLC and adjust stoichiometry to minimize di- or over-fluorination .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) ensures high purity (>98%) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in electrophilic substitutions?

Methodological Answer: Fluorine’s electron-withdrawing nature directs electrophiles to specific positions:

- Meta-Directing Effects: The 3-fluorophenyl group deactivates the naphthalene ring, favoring electrophilic attack at the para position relative to the fluorine on the phenyl ring.

- Ortho/Para Activation: The naphthalene’s 1-fluoro substituent creates partial activation at the 2- and 4-positions. Competitive substitution patterns are analyzed via kinetic studies (e.g., nitration with ) and regioselectivity maps .

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states, corroborating experimental results .

Q. What strategies mitigate contradictions in toxicological data for fluorinated naphthalenes like this compound?

Methodological Answer: Address discrepancies through systematic review frameworks:

- Risk of Bias Assessment: Use standardized questionnaires (Table C-6/C-7) to evaluate study design (e.g., randomization, dose calibration) and exclude low-quality data .

- Dose-Response Harmonization: Normalize exposure metrics (e.g., mg/kg/day vs. ppm) across studies. For inhalation toxicity, adjust for particle size and exposure duration .

- Meta-Analysis: Pool data from controlled animal studies (rodents) and in vitro assays (hepatocyte viability, oxidative stress markers) using random-effects models. Address heterogeneity via subgroup analysis (e.g., species, exposure route) .

Q. How can computational models predict the environmental persistence of this compound?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) tools and degradation simulations:

- Biodegradation Prediction: Use EPI Suite™ to estimate half-life in soil/water. Fluorine’s electronegativity reduces hydrolysis rates, increasing persistence .

- Photolytic Degradation: Simulate UV irradiation (λ = 290–400 nm) in environmental chambers. Monitor breakdown products (e.g., hydroxylated derivatives) via LC-MS .

- Partitioning Coefficients: Measure log (octanol-water) experimentally or predict via ChemAxon. High log (>4) indicates bioaccumulation potential in fatty tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.